oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate
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Overview
Description
Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate is a complex organic compound that features a tetrahydropyran ring, a thiazepane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, facilitated by reagents like halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products[][3].
Mechanism of Action
The mechanism of action of oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyran-4-yl carboxylate.
Thiazepane derivatives: Compounds with thiazepane rings, such as thiazepane-4-carboxylate.
Phenyl derivatives: Compounds with phenyl groups, such as phenylthiazepane.
Uniqueness
Tetrahydro-2H-pyran-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate is unique due to its combination of structural features, which may confer distinct chemical and biological properties.
Biological Activity
Oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thiazepane family, characterized by a seven-membered ring containing sulfur. The presence of the oxan group and the phenyl moiety contributes to its unique chemical properties, which may influence its biological activity.
Research indicates that compounds similar to this compound can interact with various biological targets. Notably, thiazepine derivatives have been studied for their affinity towards the GABAA receptor, which is crucial for neurotransmission in the central nervous system. The thiazepine sulfur atom is known to act as a hydrogen bond acceptor, facilitating interactions with receptor sites .
Anticancer Properties
Recent studies have identified thiazepane derivatives as potential inhibitors of ERK1/2 kinases, which are implicated in cancer progression. In vitro assays demonstrated that these compounds could effectively reduce cell proliferation in various cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation.
Neuropharmacological Effects
The interaction of thiazepanes with GABAA receptors suggests potential anxiolytic and sedative effects. This aligns with findings from similar compounds that exhibit high affinity and selectivity for specific receptor subtypes . Further research is needed to confirm these effects for this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazepane derivatives:
Study | Findings |
---|---|
Study A | Demonstrated that thiazepane compounds reduced tumor growth in xenograft models. |
Study B | Identified GABAA receptor modulation as a mechanism for anxiolytic effects in animal models. |
Study C | Showed that certain thiazepane derivatives possessed anti-inflammatory properties through inhibition of pro-inflammatory cytokines. |
These findings highlight the diverse pharmacological profiles associated with thiazepane derivatives and underscore the need for targeted studies on this compound.
Properties
IUPAC Name |
oxan-4-yl 7-phenyl-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c19-17(21-15-7-11-20-12-8-15)18-9-6-16(22-13-10-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFSDQPLCFQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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